REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][CH2:9][CH2:8]C2([Si](C)(C)C)C#N.Cl[Sn]Cl.O.Cl.[CH3:23][C:24]([OH:26])=[O:25]>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][CH2:9][CH2:8][CH:23]2[C:24]([OH:26])=[O:25] |f:1.2,3.4|
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Name
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8-bromo-4-(trimethylsilyl)-3,4-dihydro-2H-chromene-4-carbonitrile
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Quantity
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9.6 g
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Type
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reactant
|
Smiles
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BrC=1C=CC=C2C(CCOC12)(C#N)[Si](C)(C)C
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Name
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HCl HOAc
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
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Cl.CC(=O)O
|
Name
|
|
Quantity
|
26.57 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl.O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the miture was refluxed for 48 hours
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Duration
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48 h
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Type
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CONCENTRATION
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Details
|
The reaction solution was concentrated
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Type
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CUSTOM
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Details
|
the residue was partitioned between water and EtOAc
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Type
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WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C(CCOC12)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |